molecular formula C17H16ClNO4 B5778973 ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate

ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate

Cat. No. B5778973
M. Wt: 333.8 g/mol
InChI Key: KIJIWKOCHVPBEH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate is a chemical compound studied in various contexts, including organic synthesis and crystal structure analysis. While specific research directly on this compound is limited, related studies provide insight into synthesis methods, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves reactions such as Knoevenagel condensation, cyclization, and reactions with reagents like acetic anhydride. These methods may apply to the synthesis of ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate, providing a foundation for creating this compound in the laboratory (Kumar et al., 2016).

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the molecular structure of compounds. The analysis reveals bond lengths, angles, and conformational details, contributing to understanding the three-dimensional arrangement of atoms within a molecule. This analytical approach can be applied to ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate to elucidate its structure (Xiang et al., 2004).

Chemical Reactions and Properties

While specific reactions of ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate are not documented, analogs undergo various chemical transformations, including acetylation, hydrogenation, and nucleophilic substitution. These reactions can modify the chemical structure and properties of the compound, leading to new derivatives with different applications (Sunthankar et al., 1993).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal form, are crucial for its characterization and application. These properties can be studied using spectroscopic and thermal analysis methods, providing essential information for handling and processing the compound (Johnson et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

ethyl 4-[[2-(2-chlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-2-22-17(21)12-7-9-13(10-8-12)19-16(20)11-23-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJIWKOCHVPBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate

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